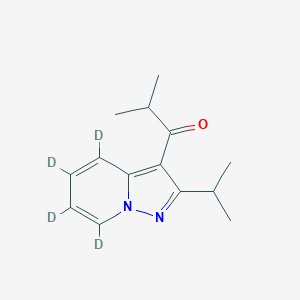

Ibudilast-d3 (Major)

Vue d'ensemble

Description

Ibudilast-d3 (Major) is an isotopically labelled analogue of Ibudilast . Ibudilast is an anti-inflammatory and neuroprotective oral agent . It shows an excellent safety profile at 60 mg/day and provides significantly prolonged time-to-first relapse and attenuated brain volume shrinkage in patients with relapsing-remitting (RR) and/or secondary progressive (SP) multiple sclerosis (MS) .

Molecular Structure Analysis

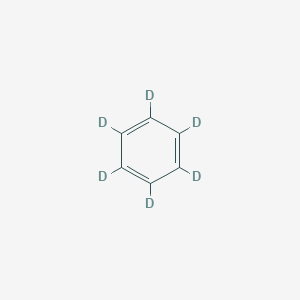

The molecular formula of Ibudilast-d3 (Major) is C14H15D3N2O . The molecular weight is 233.32 . The IUPAC name is 2-methyl-1-(4,5,6,7-tetradeuterio-2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one .

Chemical Reactions Analysis

Ibudilast has mechanisms that include anti-inflammatory effects, such as phosphodiesterase inhibition, and neuroprotective effects, such as inhibition of nitric oxide synthesis and reduction in reactive oxygen species . It mainly acts by increasing the amount of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), while downregulating the pro-inflammatory factors .

Applications De Recherche Scientifique

Phosphodiesterase Inhibition and Neurological Applications

Ibudilast is recognized for its action as a cyclic nucleotide phosphodiesterase (PDE) inhibitor, particularly affecting PDE3A, PDE4, PDE10, and PDE11. This inhibition elevates cellular cyclic nucleotide concentrations, which is crucial for its applications in various neurological conditions. The drug's impact on different PDE families has been extensively studied, showing a preference for inhibiting certain types, which is significant in understanding its effects on specific diseases (Gibson et al., 2006).

Vascular and Anti-inflammatory Properties

Ibudilast exhibits notable effects on blood cells and the vascular wall. It is known for improving prognosis and relieving symptoms in ischemic stroke and asthma patients. Its action includes inhibiting platelet aggregation, improving cerebral blood flow, and attenuating allergic reactions. These effects are attributed to its synergistic elevation of intracellular cyclic nucleotides and the release of nitric oxide (NO) or prostacyclin from endothelium. Additionally, its potent inhibition of PDE4 contributes to its anti-inflammatory activity, which is beneficial in the pathophysiology of asthma (Kishi et al., 2006).

Application in Degenerative Cervical Myelopathy

A recent study focused on Ibudilast's potential as an adjuvant therapy in degenerative cervical myelopathy (DCM). The RECEDE-Myelopathy trial aims to test the disease-modulating activity of Ibudilast in conjunction with surgical decompression in DCM. This highlights its potential role in improving patient recovery and functioning post-surgery (Davies et al., 2023).

Cerebral Vasodilation and Application in Dizziness Treatment

Ibudilast demonstrates selective and nitric oxide/cGMP-independent relaxation of the intracranial vertebrobasilar artery, making it a valuable drug in treating post-stroke dizziness. Its vasorelaxant properties, particularly in the intracranial vertebrobasilar artery, are important for understanding its application in conditions associated with dizziness onset (Yamazaki et al., 2011).

Safety And Hazards

Ibudilast shows an excellent safety profile at 60 mg/day . Low-dose ibudilast has a good long-term safety profile. Nausea and gastrointestinal symptoms are primary side effects. The short-term safety profile of high-dose treatment is similar to low-dose, but the long-term effects have not been established .

Orientations Futures

The preclinical evidence shows that ibudilast may act neuroprotectively in neurodegenerative diseases, by suppressing neuroinflammation, inhibiting apoptosis, regulating the mitochondrial function and by affecting the ubiquitin–proteasome and autophagosome–lysosome pathways, as well as by attenuating oxidative stress . The clinical trials in ALS and progressive MS also show some promising results .

Propriétés

IUPAC Name |

2-methyl-1-(4,5,6,7-tetradeuterio-2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVFLBOZORBYFE-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=NN2C(=C1[2H])[2H])C(C)C)C(=O)C(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539146 | |

| Record name | 2-Methyl-1-[2-(propan-2-yl)(~2~H_4_)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ibudilast-d3 (Major) | |

CAS RN |

102064-45-9 | |

| Record name | 2-Methyl-1-[2-(propan-2-yl)(~2~H_4_)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

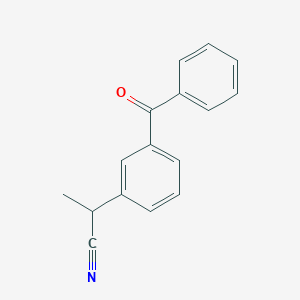

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

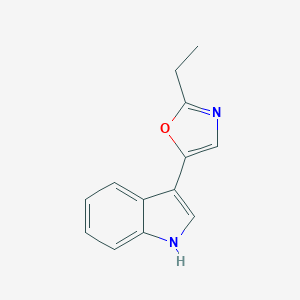

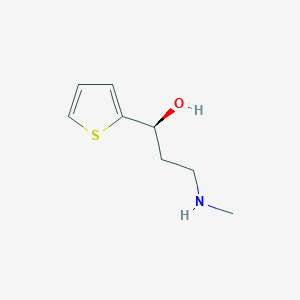

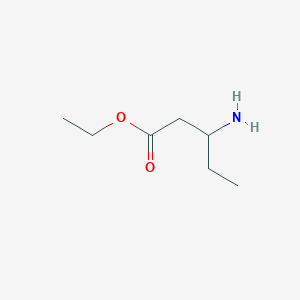

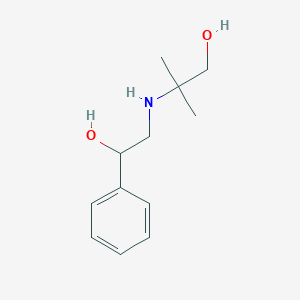

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.